2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride
CAS No.: 1220032-23-4
Cat. No.: VC2835279
Molecular Formula: C17H21Cl2NO
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220032-23-4 |
|---|---|
| Molecular Formula | C17H21Cl2NO |
| Molecular Weight | 326.3 g/mol |
| IUPAC Name | 2-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C17H20ClNO.ClH/c18-16-8-9-17(15-7-2-1-6-14(15)16)20-12-10-13-5-3-4-11-19-13;/h1-2,6-9,13,19H,3-5,10-12H2;1H |
| Standard InChI Key | RLNURGSSFYPOBT-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)CCOC2=CC=C(C3=CC=CC=C32)Cl.Cl |
| Canonical SMILES | C1CCNC(C1)CCOC2=CC=C(C3=CC=CC=C32)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride represents a specialized chemical compound with specific identification parameters. The compound is indexed in chemical databases with CAS Number 1220032-23-4 and MDL Number MFCD13560576 . This systematic chemical name follows IUPAC nomenclature rules, describing a piperidine ring substituted at the 2-position with an ethyl group that connects to a 4-chloro-1-naphthyl group via an oxygen bridge. The "hydrochloride" suffix indicates that the compound exists as a salt formed with hydrochloric acid, which typically enhances solubility in aqueous media compared to the free base form.
The molecular formula of this compound is C17H21Cl2NO, indicating it contains 17 carbon atoms, 21 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom . The presence of two chlorine atoms in the formula—one from the chlorinated naphthalene ring and another from the hydrochloride salt—contributes significantly to its physical and chemical properties. This structural composition gives the compound a distinct identity among similar chemical entities.
Structural Features and Comparisons
The molecular structure of 2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride consists of several key structural components that define its chemical behavior. The backbone features a naphthalene ring system with a chlorine substituent at the 4-position. This aromatic bicyclic system is connected via an oxygen atom to an ethyl linker, which in turn attaches to the 2-position of a piperidine heterocycle. The piperidine nitrogen is protonated and paired with a chloride counterion to form the hydrochloride salt.
When comparing this compound to structural analogs found in the search results, several related compounds emerge that differ in substitution patterns:
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4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride (CAS: 1220029-44-6) has the same chloro-naphthyl-oxy-ethyl moiety but with attachment to the 4-position of piperidine rather than the 2-position .
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2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride (CAS: 1220029-37-7) differs in having two chlorine atoms on the naphthalene ring (at positions 2 and 4) while maintaining the attachment at the 2-position of piperidine .
These structural variations, though subtle, can significantly impact the compounds' physical properties, biological activities, and potential applications in research and development contexts.
Physical and Chemical Properties
Physical Characteristics
The physical properties of 2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride can be partially determined from the available data. While comprehensive experimental data is limited in the search results, certain properties can be inferred from its molecular structure and comparison with similar compounds. The compound exists as a solid salt at standard temperature and pressure, which is typical for hydrochloride salts of amine-containing compounds. As a hydrochloride salt, it likely exhibits enhanced water solubility compared to its free base form, a property valuable for various laboratory applications.
The molecular weight of this compound, calculated from its molecular formula C17H21Cl2NO, falls within a range typical for small molecule pharmaceutical compounds. The presence of the naphthalene ring system contributes to potential fluorescent properties, which could be advantageous in certain analytical methods. Like many hydrochloride salts, it likely exhibits hygroscopic properties, requiring proper storage conditions to maintain its integrity and purity.
Chemical Reactivity
Based on its structural features, 2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride presents several reactive sites that define its chemical behavior. The protonated piperidine nitrogen can undergo acid-base reactions, potentially reverting to the free base form under basic conditions. The ether linkage provides stability but may be susceptible to cleavage under strong acidic conditions or in the presence of certain nucleophiles.
The chloro-substituted naphthalene ring introduces possibilities for electrophilic aromatic substitution reactions, though with reduced reactivity compared to unsubstituted naphthalene due to the electron-withdrawing effect of the chlorine atom. The piperidine ring, when deprotonated, can participate in nucleophilic reactions through its nitrogen atom, offering pathways for further functionalization or conjugation with other molecules.
Comparative Analysis of Related Compounds
The table below provides a comparative analysis of 2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride and its structural analogs identified in the search results:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride | 1220032-23-4 | C17H21Cl2NO | Not specified in sources | Single chlorine on naphthalene, substitution at 2-position of piperidine |
| 4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride | 1220029-44-6 | C17H21Cl2NO | 326.3 | Single chlorine on naphthalene, substitution at 4-position of piperidine |
| 2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride | 1220029-37-7 | C17H20Cl3NO | 360.7 | Two chlorines on naphthalene, substitution at 2-position of piperidine |
| 4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride | 1219982-67-8 | C17H20Cl3NO | 360.7 | Two chlorines on naphthalene, substitution at 4-position of piperidine |
This comparative analysis demonstrates how slight modifications in substitution patterns can affect the molecular weight and potentially the chemical and biological behavior of these closely related compounds.
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